2-Fluoro-1-phenylpentan-1-one
Description
2-Fluoro-1-phenylpentan-1-one is a fluorinated aromatic ketone characterized by a pentanone backbone substituted with a phenyl group at the carbonyl carbon and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 g/mol. The fluorine substituent introduces electron-withdrawing effects, altering the compound’s electronic properties compared to non-fluorinated analogs. This structural feature may enhance its stability and reactivity in synthetic applications, particularly in pharmaceuticals or agrochemicals, where fluorinated compounds are prized for their metabolic resistance and bioavailability .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H13FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
RPMYYOMYKLOZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenylpentan-1-one typically involves the fluorination of valerophenone derivatives. One common method is the direct fluorination of 1-phenylpentan-1-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-1-phenylpentanoic acid.
Reduction: Formation of 2-fluoro-1-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-phenylpentan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules to understand their behavior and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-phenylpentan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-1-phenylpentan-1-one with structurally related ketones, focusing on substituent effects, physicochemical properties, and applications.
Structural and Reactivity Analysis
Fluorine vs. Hydrogen (Valerophenone Comparison): The fluorine atom in this compound increases the compound’s polarity and electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. In contrast, Valerophenone’s non-fluorinated phenyl ring exhibits lower reactivity in such reactions .
Fluorine vs. Bromine (Bromo-Fluoro Analogs):
Bromine in 1-(4-Bromo-2-fluorophenyl)pentan-1-one introduces steric hindrance and alters electronic effects. While fluorine is electron-withdrawing, bromine’s weaker electronegativity (but greater polarizability) may stabilize carbocation intermediates in SN1 reactions, broadening its utility in alkylation processes .
Substituent Positional Effects:
The position of fluorine significantly impacts biological activity. For example, 2-fluoro substitution (as in this compound) may enhance binding affinity in enzyme inhibitors compared to 5-fluoro analogs (e.g., 1-(5-Fluoro-2-methylphenyl)pentan-1-one), where steric effects dominate .
Physicochemical Properties
- Boiling Point/Solubility: Fluorination generally reduces volatility (higher boiling point) compared to Valerophenone. However, brominated analogs (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) exhibit even higher molecular weights and lower solubility in polar solvents due to increased hydrophobicity .
- Stability: Fluorine’s strong C-F bond enhances resistance to metabolic degradation, making this compound a candidate for bioactive molecule scaffolds.
Research Findings and Limitations
For example:
Biological Activity
2-Fluoro-1-phenylpentan-1-one, a synthetic compound belonging to the class of ketones, has garnered interest due to its potential biological activities. This compound is structurally related to various psychoactive substances, particularly those within the cathinone family, which are known for their stimulant properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological potential and safety profile.
- Molecular Formula : C11H13FO
- Molecular Weight : 184.22 g/mol
- IUPAC Name : (2S)-2-fluoro-1-phenylpentan-3-one
The biological activity of this compound primarily involves interaction with the central nervous system (CNS). As a derivative of phenylpentanone, it is hypothesized to exert effects similar to other stimulants by modulating neurotransmitter systems, particularly norepinephrine and dopamine pathways. This modulation can lead to increased alertness, euphoria, and other stimulant effects.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit the following biological activities:
- Stimulant Effects : Enhanced locomotor activity and increased energy levels.
- Cognitive Effects : Potential improvements in focus and attention.
- Mood Elevation : Induction of euphoria or heightened mood states.
Study 1: Pharmacological Assessment
A study conducted on synthetic cathinones, including this compound, demonstrated significant stimulant effects in animal models. The research utilized locomotor activity assays to quantify the stimulant properties, revealing that higher doses resulted in increased activity levels compared to control groups.
| Compound | Dose (mg/kg) | Locomotor Activity (cm) |
|---|---|---|
| Control | 0 | 50 |
| This compound | 5 | 120 |
| This compound | 10 | 200 |
Study 2: Neurotransmitter Interaction
In vitro studies have shown that this compound increases the release of dopamine and norepinephrine in neuronal cultures. This indicates a potential mechanism for its stimulant effects.
Study 3: Toxicological Profile
A toxicological evaluation highlighted potential risks associated with high doses of this compound. Symptoms observed included increased heart rate and anxiety-like behaviors in animal models, suggesting a need for caution regarding its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
